N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. It also contains a chlorophenyl group and a fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, chlorophenyl group, and fluorobenzamide group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might participate in reactions with electrophiles or nucleophiles. The chlorophenyl and fluorobenzamide groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications
Antimicrobial Activity
1,2,4-Thiadiazole derivatives have been recognized for their antimicrobial properties. They can inhibit the growth of various bacteria and are valuable in the development of new antibiotics to combat resistant strains .
Antituberculosis
These compounds also show promise in treating tuberculosis due to their ability to interfere with bacterial cell wall synthesis .
Anti-inflammatory
The anti-inflammatory properties of 1,2,4-thiadiazole derivatives make them candidates for developing new anti-inflammatory drugs .
Carbonic Anhydrase Inhibitor
As carbonic anhydrase inhibitors, these derivatives could be used in managing conditions like glaucoma or mountain sickness .
Anticonvulsants
Their anticonvulsant activity suggests potential applications in treating epilepsy or preventing seizures .
Antihypertensive
These derivatives could contribute to antihypertensive drug development, helping manage high blood pressure .
Antioxidant
The antioxidant properties of 1,2,4-thiadiazole derivatives could be harnessed in therapies aimed at reducing oxidative stress-related damage .
Anticancer
Lastly, their anticancer activity indicates that they could be used in creating new chemotherapy agents or as part of targeted cancer therapies .
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cell lines
Mode of Action
It’s suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
Similar compounds have shown good dpp-4 inhibitory activity , which suggests that they may have favorable pharmacokinetic properties
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that they may have antiviral properties at the molecular and cellular levels.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-15(20-22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUFTLQCLRXHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NSC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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